molecular formula C9H8S B6317360 2-(2-Cyclopropylethynyl)thiophene CAS No. 445424-06-6

2-(2-Cyclopropylethynyl)thiophene

Cat. No.: B6317360
CAS No.: 445424-06-6
M. Wt: 148.23 g/mol
InChI Key: VLWALQJEXHLIKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Cyclopropylethynyl)thiophene (CAS 445424-06-6) is a high-purity chemical reagent that serves as a versatile building block in organic synthesis and drug discovery. This compound features a thiophene ring, a privileged scaffold in medicinal chemistry, linked via an ethynyl bridge to a cyclopropyl group . The thiophene nucleus is a prominent pharmacophore, ranked 4th among sulfur-containing rings in US FDA-approved small molecule drugs over the last decade, underscoring its significant role in developing bioactive molecules . Researchers value this scaffold for its use as a bio-isosteric replacement for phenyl rings, which can fine-tune a compound's physicochemical properties, metabolic stability, and binding affinity . This compound is particularly valuable for constructing novel molecular architectures in medicinal chemistry research. Thiophene-based derivatives are extensively investigated for a wide spectrum of biological activities, including anti-inflammatory, anticancer, anticonvulsant, and anti-diabetic properties . Specific commercial drugs like Tiaprofenic acid (an anti-inflammatory) and Zileuton (an asthma treatment) highlight the therapeutic relevance of the thiophene pharmacophore . The alkynyl linker in its structure offers a synthetic handle for further derivatization via click chemistry or metal-catalyzed cross-coupling reactions, enabling the rapid generation of compound libraries for high-throughput screening and structure-activity relationship (SAR) studies. Beyond pharmaceutical research, this compound is a candidate precursor in materials science. Thiophene derivatives are key components in developing organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs) . The molecular structure allows for potential incorporation into conjugated polymers or small-molecule electronic materials. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this and all chemicals with appropriate precautions and refer to the safety data sheet for detailed hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-cyclopropylethynyl)thiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8S/c1-2-9(10-7-1)6-5-8-3-4-8/h1-2,7-8H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLWALQJEXHLIKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C#CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Synthesis and Advanced Preparative Methodologies for 2 2 Cyclopropylethynyl Thiophene and Its Analogues

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis is a cornerstone in the synthesis of complex organic molecules, and the formation of the ethynyl-thiophene linkage is no exception. Palladium and gold catalysts, in particular, have demonstrated significant utility in forging the carbon-carbon triple bond and functionalizing the thiophene (B33073) ring.

Sonogashira Cross-Coupling Protocols for Ethynyl-Thiophene Formation

The Sonogashira cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.orggold-chemistry.org This reaction is instrumental in the synthesis of 2-(2-cyclopropylethynyl)thiophene, typically involving the coupling of a 2-halothiophene with cyclopropylacetylene (B33242).

The reaction is generally catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂], and a copper(I) co-catalyst, typically copper(I) iodide (CuI). wikipedia.orglibretexts.org The presence of a base, such as an amine (e.g., triethylamine (B128534) or diethylamine), is crucial to neutralize the hydrogen halide formed during the reaction. wikipedia.orggold-chemistry.org The reaction is often carried out under mild, anhydrous, and anaerobic conditions to prevent side reactions like the homocoupling of the terminal alkyne. washington.eduorganic-chemistry.org

A plausible reaction pathway involves two interconnected catalytic cycles. In the palladium cycle, the active Pd(0) catalyst undergoes oxidative addition with the 2-halothiophene. Simultaneously, in the copper cycle, the terminal alkyne reacts with the copper(I) salt in the presence of the base to form a copper(I) acetylide. This copper acetylide then undergoes transmetalation with the palladium(II) complex. Finally, reductive elimination from the resulting palladium complex yields the desired this compound and regenerates the Pd(0) catalyst. wikipedia.orgyoutube.com

Catalyst SystemSubstratesBaseSolventConditionsYieldReference
Pd(PPh₃)₂Cl₂ / CuI2-Iodothiophene, CyclopropylacetyleneTriethylamineTHFRoom Temp.High wikipedia.orglibretexts.orgresearchgate.net
Pd(dppf)Cl₂ / CuI2-Bromothiophene (B119243), CyclopropylacetyleneDiisopropylamineDMF50 °CGood wikipedia.org

Table 1: Representative Conditions for Sonogashira Coupling to form Ethynyl-Thiophenes. This table is illustrative and specific conditions for this compound may vary.

Palladium-Catalyzed Functionalization of Thiophene Derivatives

Beyond the Sonogashira coupling, palladium catalysis offers other advanced methods for the introduction of an ethynyl (B1212043) group onto a thiophene ring, most notably through direct C-H functionalization. This approach avoids the pre-functionalization of the thiophene with a halide, making it a more atom-economical process.

Palladium-catalyzed direct alkynylation of thiophenes with 1-bromoalkynes has been developed, allowing for the formation of a C-C triple bond directly from a C-H bond on the thiophene ring. researchgate.netnii.ac.jp These reactions often employ a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), in the presence of a ligand and a base. nii.ac.jprsc.org The regioselectivity of the alkynylation is a critical aspect, with the α-position (C2 or C5) of the thiophene ring being the most reactive and, therefore, the typical site of functionalization. researchgate.netnii.ac.jp For instance, the direct alkynylation of thiophene with a suitable cyclopropyl-substituted bromoalkyne would be expected to yield this compound with high regioselectivity.

Catalyst / LigandThiophene SubstrateAlkynylating AgentBaseSolventConditionsRegioselectivityReference
Pd(OPiv)₂BenzophospholeAlkynyl bromideNaOPiv1,4-Dioxane60 °CC2-alkynylation rsc.org
Pd(OAc)₂Thiophene1-Bromo-2-TIPS-acetyleneK₂CO₃Toluene100 °Cα-selective nii.ac.jp

Table 2: Conditions for Palladium-Catalyzed Direct Alkynylation of Thiophenes. This table presents examples of direct alkynylation which could be adapted for the synthesis of the target compound.

Furthermore, thioether-directed palladium-catalyzed C-H alkenylation of arenes has been demonstrated, suggesting the potential for directing group strategies in the functionalization of thiophene derivatives. acs.org

Gold-Catalyzed Transformations in Alkyne Chemistry

Gold catalysts, particularly gold(I) and gold(III) complexes, have emerged as powerful tools for the activation of alkynes towards a variety of transformations due to their strong carbophilic Lewis acidity. beilstein-journals.orgnih.govyoutube.com While direct gold-catalyzed synthesis of this compound from simpler precursors is not extensively documented, gold catalysis plays a significant role in the subsequent reactions of the alkyne moiety.

Gold catalysts can promote a range of reactions including cyclizations, rearrangements, and additions to alkynes. mdpi.comnih.govnih.gov For instance, gold-catalyzed intramolecular hydroalkoxylation of alkyne-tethered substrates can lead to the formation of fused heterocyclic systems. beilstein-journals.org The mechanism generally involves the coordination of the gold catalyst to the alkyne, which activates it for nucleophilic attack. beilstein-journals.orgyoutube.com

In the context of this compound analogues, a pendant nucleophile on the thiophene ring or the cyclopropyl (B3062369) group could potentially undergo a gold-catalyzed intramolecular cyclization onto the alkyne, leading to the formation of more complex fused ring systems.

Gold CatalystSubstrate TypeTransformationProduct TypeReference
AuCl₃Alkenyl-β-lactam5-exo hydroalkoxylationFused 2-azetidinone beilstein-journals.org
IPrAuCl/AgSbF₆1,6-enyneOxidative cyclizationCyclopropyl aldehyde mdpi.com
AuCl(PPh₃)/AgSbF₆2-Alkynyl arylazideCascade reactionPyrroloindolone nih.gov

Table 3: Examples of Gold-Catalyzed Transformations of Alkynes. This table illustrates the versatility of gold catalysis in alkyne chemistry.

Cyclization and Dearomatization Strategies in Thiophene Synthesis

The ethynyl group in this compound serves as a versatile handle for subsequent cyclization reactions, enabling the construction of fused heterocyclic systems. These strategies can involve either intramolecular pathways within the molecule itself or intermolecular reactions with other reagents.

Intramolecular Cyclization Pathways for Alkyne-Substituted Thiophenes

Alkyne-substituted thiophenes can undergo intramolecular cyclization reactions, often promoted by transition metal catalysts or thermal conditions, to generate novel fused ring systems. mdpi.comnih.gov The mode of cyclization (e.g., endo- or exo-dig) is influenced by the nature of the substrate and the reaction conditions.

For an analogue of this compound bearing a suitable functional group, an intramolecular cyclization could be envisioned. For example, a palladium-catalyzed heterocyclodehydration of a 1-mercapto-3-yn-2-ol derivative of thiophene proceeds via a 5-endo-dig intramolecular nucleophilic attack of the thiol group onto the palladium-activated alkyne. mdpi.com Similarly, copper-promoted 5-endo-dig S-cyclization of (Z)-1-en-3-ynyl(butyl)sulfanes leads to substituted thiophenes. mdpi.com These examples suggest that a strategically placed nucleophile on a derivative of this compound could facilitate the construction of a new ring fused to the thiophene core.

Electrophilic Cyclization Approaches for Fused Systems

Electrophilic cyclization of alkynes is a powerful method for the synthesis of a variety of carbo- and heterocyclic compounds. nih.gov In the case of this compound and its derivatives, this strategy can be employed to construct fused systems.

Iodocyclization, for instance, involves the reaction of an alkyne with an iodine source, such as molecular iodine (I₂) or N-iodosuccinimide (NIS). The reaction proceeds through the formation of an iodonium (B1229267) ion intermediate, which is then attacked by an internal nucleophile. For a diethynylthiophene, an electrophilic cyclization could potentially lead to the formation of a thieno[c]thiophene or a related fused system. While direct examples involving this compound are scarce, the general principles of electrophilic cyclization of diynes and enynes containing a thiophene ring are well-established. mdpi.com For example, the iodocyclization of a 5-(4-(benzylthio)but-1-ynyl)-2-methoxyphenyl acetate proceeds via a 5-endo-dig pathway to form a dihydrothiophene intermediate, which is then oxidized to the corresponding 3-iodothiophene (B1329286) derivative. mdpi.com

Palladium-Catalyzed Dearomatization of Thiophene Rings

The dearomatization of aromatic compounds is a potent strategy for rapidly building molecular complexity by converting flat, two-dimensional structures into three-dimensional scaffolds. While historically challenging for stable aromatic systems like thiophene, recent advances in palladium catalysis have opened new avenues for its dearomatization.

One innovative approach involves a palladium-catalyzed decarboxylative dearomatization of benzo[b]thiophene substrates. nih.gov This process can lead to an uncommon, isolable dearomatized intermediate featuring an exocyclic alkene. The stability of this intermediate allows for subsequent functionalization reactions. For instance, treatment with N-bromosuccinimide (NBS) results in bromination and rearomatization, effectively achieving a net C-H functionalization of the original heterocycle. nih.gov The selectivity of the initial reaction is highly dependent on the choice of ligand, with electron-rich phosphines like tricyclohexylphosphine (B42057) (PCy₃) favoring the dearomatization pathway. nih.gov

Another powerful strategy is the Catalytic Asymmetric Dearomatization (CADA) of thiophenes. This has been achieved through an intramolecular hetero-[4+2] cycloaddition reaction. nih.gov By designing substrates with a vinylidene ortho-quinone methide (VQM) intermediate tethered to the thiophene ring, a chiral Brønsted base can catalyze a dearomatizative cycloaddition, yielding complex thiophene-dearomatized chiral spiranes in high yields and excellent enantioselectivities. nih.govrsc.org The reaction's success demonstrates that even highly stable aromatic rings like thiophene can be effectively employed in dearomatization cascades to produce valuable, stereochemically rich products. nih.gov

These methods, while not direct routes to this compound, showcase the potential of palladium-catalyzed dearomatization to create complex thiophene-based molecules. The functional handles introduced in these processes could serve as synthetic anchor points for the subsequent installation of an alkynyl group.

Reaction Type Catalyst/Reagent Key Feature Product Type Reference
Decarboxylative DearomatizationPd-catalyst / PCy₃ ligandForms isolable dearomatized intermediateFunctionalized Benzothiophenes nih.gov
Asymmetric DearomatizationChiral Brønsted Base / NBSIntramolecular [4+2] cycloadditionThiophene-dearomatized Chiral Spiranes nih.gov

Regioselective Functionalization of Thiophene Nuclei

Direct and selective functionalization of the thiophene core is paramount for the efficient synthesis of target molecules like this compound. Control of regioselectivity, particularly in C-H activation/functionalization reactions, avoids the need for pre-functionalized starting materials and lengthy synthetic sequences.

Direct C-H alkynylation is a highly desirable transformation that installs a versatile alkyne moiety onto the thiophene ring. A significant challenge, however, is controlling the position of functionalization (regioselectivity), especially on a 3-substituted thiophene which has two non-equivalent C-H bonds at the C2 and C5 positions.

Groundbreaking work has shown that this regioselectivity can be effectively controlled by the choice of catalyst. nih.gov Specifically for the C-H alkynylation of 3-substituted thiophenes, catalyst-controlled regiodivergent methods have been developed. While rhodium catalysts can direct the reaction to the C2 position, palladium catalysis has been found to inherently enhance selectivity for the C5 position via an electrophilic palladation mechanism. nih.govresearchgate.net This provides a direct route to 2-alkynyl-4-substituted thiophenes, which are key precursors or analogues of this compound. These palladium-catalyzed protocols are applicable to a broad range of thiophene substrates and alkyne coupling partners, often using the thiophene as the limiting reagent, which is ideal for late-stage functionalization. nih.gov

Catalyst System Favored Position Proposed Mechanism Substrate Type Reference
Palladium (Pd)C5Electrophilic Palladation3-Substituted Thiophenes nih.govresearchgate.net
Rhodium (Rh)C2 or C3Chelation-Assisted Rhodation3-Substituted or 2-Pyridylthiophenes nih.govresearchgate.net

Halogenation, particularly bromination, is a cornerstone of thiophene chemistry, providing a versatile functional handle for further elaboration, most notably through palladium-catalyzed cross-coupling reactions like the Sonogashira or Suzuki couplings. Achieving high regioselectivity during bromination is therefore critical.

Several strategies have been developed to control the site of bromination. A classic and effective method for selective bromination at the α-positions (C2 or C5) is the use of N-bromosuccinimide (NBS). researchgate.netnih.govd-nb.info For instance, the reaction of 2-methylthiophene (B1210033) with NBS can yield 2-bromo-5-methylthiophene, which can be further functionalized. d-nb.info The use of ultrasonic irradiation has been shown to accelerate this reaction. researchgate.net

For more complex substitution patterns, directed lithiation followed by quenching with bromine offers precise control. The activation of a 3-alkylthiophene with n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C) selectively generates a lithiated species at the C2 position, which upon reaction with bromine, yields the 2-bromo-3-alkylthiophene with high selectivity. google.comgoogle.com The molar ratio of the lithium source to bromine can be adjusted to control the degree of bromination, allowing for the selective formation of mono- or di-brominated products. google.comgoogle.com

Once the brominated thiophene is secured, it becomes a key building block. For the synthesis of this compound, a Sonogashira coupling between a 2-bromothiophene and cyclopropylacetylene would be the logical next step. Alternatively, Suzuki cross-coupling reactions of bromothiophenes with various aryl boronic acids are widely used to create more complex derivatives, demonstrating the synthetic utility of these halogenated intermediates. nih.govd-nb.info

Bromination Method Reagents Selectivity Key Advantage Reference
Electrophilic SubstitutionN-Bromosuccinimide (NBS)α-positions (C2/C5)Mild and widely applicable researchgate.netnih.gov
Directed Halogenationn-BuLi, then Br₂C2 (on 3-substituted thiophenes)High regiocontrol google.comgoogle.com

Chemical Reactivity and Mechanistic Investigations of 2 2 Cyclopropylethynyl Thiophene Scaffolds

Reactivity Profiles of the Ethynyl (B1212043) Group

The carbon-carbon triple bond is a centerpiece of the 2-(2-cyclopropylethynyl)thiophene molecule's reactivity. Its behavior is significantly modulated by the adjacent electron-rich thiophene (B33073) ring and the conjugating cyclopropyl (B3062369) group. This conjugation increases the electron density of the alkyne, making it more susceptible to electrophilic attack compared to non-conjugated alkynes.

Electrophilic and Nucleophilic Additions to the Alkyne

The alkyne moiety in this compound readily undergoes electrophilic addition reactions. Due to the electronic influence of the thiophene ring, these additions are expected to be regioselective. In the addition of hydrogen halides (HX), the reaction follows Markovnikov's rule. The proton will add to the alkyne carbon atom further from the thiophene ring (the β-carbon), leading to the formation of a vinyl cation intermediate stabilized by the adjacent cyclopropyl group and resonance with the thiophene ring. The halide ion then attacks the more substituted carbon (the α-carbon) bearing the positive charge.

The high electron density of the triple bond makes it susceptible to attack by electrophiles, though generally less so than a corresponding alkene. The presence of the electron-donating thiophene ring, however, enhances the nucleophilicity of the alkyne. Halogenation, such as the addition of bromine (Br₂), proceeds via a bromonium ion intermediate, typically resulting in trans-addition products.

While less common, nucleophilic additions to the ethynyl group can also occur, particularly when activated by appropriate catalysts or substituents. These reactions are synthetically valuable for introducing diverse functionalities.

Cycloaddition Reactions Involving the Ethynyl Moiety

The ethynyl group serves as an excellent dienophile or dipolarophile in various cycloaddition reactions, providing a pathway to complex polycyclic and heterocyclic structures. The reactivity in these pericyclic reactions is governed by the frontier molecular orbitals (HOMO-LUMO) of the interacting species.

One of the most significant cycloaddition pathways is the [3+2] cycloaddition, also known as the Huisgen 1,3-dipolar cycloaddition. For instance, in reactions with azides (R-N₃), the ethynyl group of the thiophene derivative can react to form triazole-containing products. Gold-catalyzed reactions of related 2-alkynyl aryl derivatives have been shown to proceed through complex cyclization sequences, highlighting the synthetic potential of this moiety.

Furthermore, the alkyne can participate in Diels-Alder [4+2] cycloadditions, reacting with a suitable diene. While the ethynyl group is generally a less reactive dienophile than an analogous alkene, the reaction can be facilitated by thermal conditions or Lewis acid catalysis. These reactions are pivotal for constructing six-membered ring systems fused to the thiophene core. Photochemical [2+2] cycloadditions are also possible, reacting with alkenes to form highly strained cyclobutene (B1205218) derivatives.

Transformations of the Cyclopropyl Moiety in Conjugated Systems

The cyclopropyl group is not merely a spectator substituent. Its unique electronic properties and inherent ring strain make it an active participant in the molecule's chemical transformations, particularly due to its conjugation with the thiophene-ethynyl system.

Ring-Opening Reactions and Rearrangements

The cyclopropyl ring in the this compound scaffold is susceptible to ring-opening reactions, a process driven by the release of its significant ring strain (approximately 27.5 kcal/mol). The conjugation of the cyclopropyl ring with the π-system of the ethynyl-thiophene moiety creates a "donor-acceptor" cyclopropane (B1198618). The cyclopropyl group acts as a σ-donor, while the conjugated system acts as a π-acceptor. This electronic arrangement polarizes and weakens the cyclopropane bonds, making them more prone to cleavage under specific conditions.

Electrophilic attack can initiate ring-opening. For example, reaction with strong acids can lead to the formation of a carbocationic intermediate that triggers the cleavage of the three-membered ring. Similarly, reactions involving transition metal catalysts, such as palladium or silver, can promote ring-opening and subsequent annulation or acylation reactions. These transformations are powerful synthetic tools for converting the cyclopropyl group into more complex acyclic or larger ring systems.

Influence of Electronic Effects on Cyclopropyl Reactivity

The reactivity of the cyclopropyl ring is profoundly influenced by electronic effects. The Walsh orbital model describes the bonding in cyclopropane as being composed of sp²-hybridized carbons forming a σ-framework, with the remaining p-orbitals combining to form bent, high-energy "banana bonds" that possess significant π-character. This π-character allows the cyclopropyl group to engage in conjugation with adjacent π-systems.

In the case of this compound, the cyclopropyl group acts as a π-electron donor, feeding electron density into the alkyne and the thiophene ring. This donation stabilizes the conjugated system and influences the regioselectivity of reactions on the thiophene ring and the alkyne. This electronic interaction is also a key factor in lowering the activation energy for ring-opening reactions, as the developing positive charge during the transition state can be delocalized across the entire conjugated system. The debate continues on the precise nature of cyclopropyl conjugation, but its ability to act as a good π-electron donor is well-established and central to its reactivity in this molecular context.

Thiophene Ring Reactivity and Functionalization

The thiophene ring is an electron-rich aromatic heterocycle that is generally more reactive towards electrophilic substitution than benzene. The sulfur atom can donate its lone-pair electrons into the π-system, activating the ring. Substitutions typically occur preferentially at the C2 and C5 positions, which have the highest electron density. In this compound, the C2 position is already substituted, leaving the C5 position as the most probable site for electrophilic attack.

The 2-cyclopropylethynyl substituent acts as a deactivating group for electrophilic aromatic substitution due to the electron-withdrawing nature of the sp-hybridized alkyne carbons. However, it remains an ortho-, para-director (directing to C3 and C5). Given the higher intrinsic reactivity of the C5 position in thiophenes, functionalization is strongly favored at this site.

A significant challenge in the functionalization of this scaffold is the sensitivity of the cyclopropyl group to acidic conditions. nih.gov For example, direct bromination of related cyclopropylthiophenes with elemental bromine requires buffered solutions (e.g., NaOAc/AcOH) to prevent acid-catalyzed ring-opening of the cyclopropyl moiety. nih.gov This demonstrates the need for carefully controlled, mild reaction conditions to selectively modify the thiophene ring without disturbing the other functional groups.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have proven effective for the synthesis of various substituted cyclopropylthiophenes, demonstrating a viable route to building the core scaffold before further derivatization. nih.gov

Table of Reaction Conditions for Bromination of Substituted Cyclopropylthiophenes

This table, adapted from studies on related cyclopropylthiophenes, illustrates typical conditions required for the selective functionalization of the thiophene ring. nih.gov

EntrySubstrateReagentConditionsProductYield (%)
12-Cyclopropyl-5-formylthiopheneBr₂NaOAc/AcOH, CH₂Cl₂4-Bromo-2-cyclopropyl-5-formylthiophene96
25-Acetyl-2-cyclopropylthiopheneBr₂NaOAc/AcOH, CH₂Cl₂4-Bromo-5-acetyl-2-cyclopropylthiophene91
32-Cyclopropylthiophene-5-carbonitrileBr₂NaOAc/AcOH, CH₂Cl₂4-Bromo-2-cyclopropylthiophene-5-carbonitrile88

Oxidation Reactions of Thiophene Derivatives

The sulfur atom in the thiophene ring is susceptible to oxidation, a reaction that can significantly alter the electronic properties and subsequent reactivity of the molecule. The oxidation of thiophenes can lead to the formation of thiophene-1-oxides (sulfoxides) or thiophene-1,1-dioxides (sulfones). These transformations are typically achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide, potassium permanganate, or chromium trioxide.

For this compound, oxidation reactions specifically target the sulfur heteroatom, leading to the corresponding sulfoxides or sulfones. The choice of oxidant and reaction conditions can control the extent of oxidation. For instance, milder conditions might favor the formation of the sulfoxide, while more potent reagents or harsher conditions would lead to the sulfone. The electron-rich pi-system of the thiophene ring makes it reactive, and oxidation modifies its aromatic character, turning the oxidized thiophene into a potent diene for cycloaddition reactions. While stable in some substituted forms, thiophene-1-oxides are often highly reactive intermediates.

Table 1: General Oxidation Reactions of Thiophene Scaffolds

Oxidizing AgentTypical Product(s)General Observations
Potassium Permanganate (KMnO₄)Sulfoxides, SulfonesA strong oxidizing agent capable of producing fully oxidized sulfones.
Chromium Trioxide (CrO₃)Sulfoxides, SulfonesAnother powerful oxidant used for preparing thiophene sulfones.
m-Chloroperoxybenzoic acid (m-CPBA)Thiophene-1-oxides, EpoxidesCan lead to S-oxidation. In some cases, arene oxidation can occur, forming a thiophene epoxide intermediate.
Hydrogen Peroxide (H₂O₂)Thiophene-1-oxides, SulfonesOften used with a catalyst or in an acidic medium to promote oxidation.

C-H Activation and Direct Functionalization Studies

Direct functionalization of heteroaromatic rings via C-H activation is a powerful tool in modern organic synthesis for its atom economy. While specific studies focusing on the transition-metal-catalyzed C-H activation of this compound are not extensively detailed in the surveyed literature, the principles of thiophene reactivity suggest its viability in such transformations.

A more classical and well-documented approach to the direct functionalization of this compound is through electrophilic substitution reactions. The thiophene ring is inherently activated towards electrophiles, with substitution typically occurring at the C5 position (the position adjacent to the sulfur and opposite the existing substituent) due to the directing effect of the sulfur atom and the C2-substituent. Common electrophilic substitution reactions include halogenation, nitration, and acylation. For instance, reacting this compound with reagents like bromine or chlorine would be expected to introduce a halogen atom primarily at the C5 position.

Table 2: Representative Electrophilic Substitution Reactions for Thiophene Scaffolds

Reaction TypeReagent(s)Typical ProductExpected Position on this compound
BrominationBromine (Br₂)Bromo-thiophene5-Bromo-2-(2-cyclopropylethynyl)thiophene
ChlorinationChlorine (Cl₂)Chloro-thiophene5-Chloro-2-(2-cyclopropylethynyl)thiophene
NitrationNitric Acid/Sulfuric AcidNitro-thiophene5-Nitro-2-(2-cyclopropylethynyl)thiophene
AcylationAcyl Chloride/Lewis AcidAcyl-thiophene5-Acyl-2-(2-cyclopropylethynyl)thiophene

Catalytic Transformations Involving the Compound

The this compound scaffold serves as a valuable building block in catalytic transformations, leveraging the reactivity of its alkyne functional group. A notable application is its use as a key intermediate in titanium-catalyzed hydroamination reactions. This process involves the addition of an amine N-H bond across the carbon-carbon triple bond of the cyclopropylethynyl group.

This catalytic transformation is highly efficient for synthesizing substituted pyrrolidine (B122466) derivatives, achieving yields in the range of 71–87%. The reaction demonstrates the synthetic utility of the compound, where the thiophene acts as a stable anchor and the cyclopropylethynyl group participates in a regioselective, metal-catalyzed bond formation. The choice of a titanium catalyst is crucial for facilitating this specific transformation, highlighting the tailored application of catalysis to manipulate the compound's reactive sites.

Table 3: Catalytic Hydroamination of this compound

ReactionCatalystReagentsProduct TypeReported Yield (%)
Intramolecular HydroaminationTitanium (Ti) based catalystAmine precursorPyrrolidine derivatives71–87

This catalytic application underscores the importance of this compound as a versatile intermediate, where the unique combination of its structural components can be selectively addressed to build more complex heterocyclic systems.

Advanced Spectroscopic Characterization and Detailed Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 2-(2-cyclopropylethynyl)thiophene, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to assign every proton and carbon atom and to map their connectivity.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound displays distinct signals corresponding to the protons of the thiophene (B33073) ring and the cyclopropyl (B3062369) group. The aromatic protons of the thiophene ring typically appear in the downfield region, generally between δ 6.8 and 7.2 ppm. The protons on the cyclopropyl ring are found in the upfield region, with the methylene (B1212753) (CH₂) protons resonating around δ 1.2–1.5 ppm.

Carbon-¹³ (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides direct information about the carbon skeleton. bhu.ac.in The carbon atoms of the thiophene ring resonate in the aromatic region, typically between δ 110 and 150 ppm. bhu.ac.inlibretexts.org The acetylenic carbons of the ethynyl (B1212043) linker are characteristically found in the range of δ 70–90 ppm. bhu.ac.in Specifically, a signal around 75 ppm is indicative of an alkyne carbon. The cyclopropyl group's carbon atoms appear in the upfield aliphatic region. bhu.ac.in The electronegativity of the sulfur atom and the electronic effects of the cyclopropylethynyl substituent influence the precise chemical shifts of the thiophene carbons. libretexts.org

Atom Type Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm)
Thiophene Ring Protons 6.8–7.2 110–150 bhu.ac.inlibretexts.org
Cyclopropyl CH₂ Protons 1.2–1.5 Aliphatic Region
Acetylenic Carbons - ~75

Two-dimensional NMR techniques are indispensable for unambiguously establishing the connectivity between atoms. huji.ac.ilcapes.gov.br

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings. huji.ac.il For this compound, COSY would show correlations between the adjacent protons on the thiophene ring and within the cyclopropyl group, confirming their respective spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). huji.ac.il It allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it. For instance, the thiophene proton signals would correlate with their corresponding carbon signals in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range heteronuclear correlation technique maps couplings between protons and carbons over two or three bonds (²JCH and ³JCH). youtube.com This is particularly powerful for connecting different fragments of the molecule. In the case of this compound, HMBC would show correlations between the thiophene protons and the acetylenic carbons, as well as between the cyclopropyl protons and the acetylenic carbons, thus definitively establishing the link between the thiophene ring, the ethynyl bridge, and the cyclopropyl group. The relative strength of these correlations can also provide structural insights, as ³J couplings are often stronger than ²J couplings in aromatic systems. youtube.com

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the unambiguous determination of the elemental formula. nih.govwiley.com For this compound, HRMS would confirm the molecular formula C₉H₈S by matching the experimentally measured accurate mass to the theoretically calculated mass. This high level of confidence in the molecular formula is crucial for structural elucidation. nih.gov

Electron ionization mass spectrometry (EI-MS) involves bombarding the molecule with electrons, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion peak and various fragment ion peaks. The analysis of these fragmentation patterns provides valuable structural information. raco.cat For this compound, the molecular ion peak would be observed at an m/z of 148, corresponding to the molecular weight of C₉H₈S. A characteristic fragmentation pattern would likely involve the loss of the cyclopropyl group, leading to a significant fragment ion peak.

Ion m/z Identity
[M]⁺ 148 Molecular Ion (C₉H₈S)⁺
[M - C₃H₅]⁺ 107 Loss of cyclopropyl radical

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands confirming the presence of its key functional groups. A sharp, weak to medium intensity band around 2100 cm⁻¹ is indicative of the C≡C triple bond stretch of the ethynyl group. Vibrations associated with the thiophene ring, including C-H stretching and ring stretching, would appear in the regions of ~3100 cm⁻¹ and 1500-1300 cm⁻¹, respectively. nii.ac.jp The C-S stretching vibration of the thiophene ring is typically observed at lower wavenumbers. iosrjournals.org

Raman Spectroscopy: Raman spectroscopy also provides information on molecular vibrations. For molecules with a center of symmetry, IR and Raman spectroscopy are mutually exclusive. However, for a molecule like this compound, which lacks a center of symmetry, many vibrational modes will be active in both spectra, though their relative intensities may differ. The C≡C stretch is often strong in the Raman spectrum. Thiophene and its derivatives have been studied by Raman spectroscopy, and the characteristic ring vibrations can be identified. jchps.comnih.gov

Vibrational Mode Typical IR Absorption (cm⁻¹) Typical Raman Shift (cm⁻¹)
Thiophene C-H Stretch ~3100 ~3100
Alkyne C≡C Stretch ~2100 ~2100
Thiophene Ring Vibrations 1500-1300 nii.ac.jp 1500-1300 jchps.com

Characterization of Ethynyl and Cyclopropyl Vibrations

The infrared (IR) spectrum of this compound is expected to exhibit distinct vibrational modes corresponding to its unique functional groups: the ethynyl (C≡C) and cyclopropyl moieties.

The ethynyl group gives rise to a characteristic and sharp absorption band for the C≡C stretching vibration. In terminal alkynes, this band is typically found in the region of 2100-2140 cm⁻¹. However, when the alkyne is conjugated to an aromatic system like thiophene, the position and intensity of this band can be influenced. The conjugation leads to a slight decrease in the vibrational frequency and an increase in the intensity of the absorption. Therefore, for this compound, the C≡C stretching vibration is anticipated to appear in the lower end of this range, likely around 2100 cm⁻¹. The C-H stretching vibration of a terminal alkyne, typically seen around 3300 cm⁻¹, would be absent in this internally substituted alkyne.

The cyclopropyl group , a three-membered aliphatic ring, has several characteristic vibrational modes. The C-H stretching vibrations of the CH and CH₂ groups within the cyclopropyl ring are expected to appear at frequencies higher than those in typical alkanes, generally in the 3100-3000 cm⁻¹ region. This is due to the increased s-character of the C-H bonds in the strained ring system. Furthermore, the ring itself has characteristic "breathing" and deformation modes. The symmetric ring breathing vibration is often observed near 1200 cm⁻¹, while other ring deformations (scissoring, twisting, wagging, and rocking of the CH₂ groups) appear in the fingerprint region (below 1500 cm⁻¹). The specific frequencies of these modes can be influenced by the substituent, in this case, the ethynylthiophene group.

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Notes
EthynylC≡C Stretch~2100Frequency lowered and intensity increased due to conjugation with the thiophene ring.
CyclopropylC-H Stretch3100-3000Higher frequency due to ring strain.
Ring Breathing~1200Symmetric stretching and contracting of the three-membered ring.
CH₂ Deformations<1500Includes scissoring, twisting, wagging, and rocking modes.

Thiophene Ring Stretching and Bending Modes

The vibrational spectrum of this compound is also characterized by the absorptions of the thiophene ring. Thiophene and its derivatives exhibit several characteristic bands related to ring stretching and C-H bending vibrations. libretexts.org

The C-H stretching vibrations of the aromatic protons on the thiophene ring typically appear around 3100 cm⁻¹. libretexts.org The presence of the cyclopropylethynyl substituent at the 2-position will influence the exact position and number of these bands.

The thiophene ring stretching vibrations (C=C and C-C stretching) are generally observed in the 1600-1300 cm⁻¹ region. rsc.org For 2-substituted thiophenes, characteristic bands are often found near 1530-1510 cm⁻¹, 1455-1430 cm⁻¹, and 1370-1345 cm⁻¹. rsc.org These bands are sensitive to the nature of the substituent. The electron-withdrawing or -donating properties and the mass of the 2-(2-cyclopropylethynyl) group will affect the force constants of the ring bonds and thus the frequencies of these vibrations.

In-plane C-H bending vibrations for substituted thiophenes are expected in the 1300-1000 cm⁻¹ range. rsc.org For a 2-substituted thiophene, specific modes can often be identified. Out-of-plane C-H bending vibrations are particularly diagnostic for the substitution pattern on the thiophene ring and appear in the 900-700 cm⁻¹ region. rsc.org The specific pattern of these bands can help confirm the 2-substitution of the thiophene ring. The C-S stretching vibration within the thiophene ring is typically found in the 900-600 cm⁻¹ region and can be coupled with other ring vibrations. rsc.org

Vibrational Mode Expected Frequency Range (cm⁻¹)
Aromatic C-H Stretch~3100
Thiophene Ring Stretches1600-1300
In-plane C-H Bending1300-1000
Out-of-plane C-H Bending900-700
C-S Stretch900-600

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

UV-Vis spectroscopy provides valuable information about the electronic transitions within a molecule, particularly the extent of conjugation. The chromophore in this compound consists of the thiophene ring conjugated with the ethynyl group.

Analysis of Conjugation Pathways and Electronic Absorption Properties

The electronic spectrum of this compound is expected to be dominated by π→π* transitions. libretexts.org The thiophene ring itself is an aromatic system with π electrons. The adjacent ethynyl group extends this π-system, creating a larger conjugated pathway. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org

Compared to thiophene alone, which has its main absorption bands at much shorter wavelengths, the conjugation with the cyclopropylethynyl group will cause a significant bathochromic shift (a shift to longer wavelengths) in the absorption maximum (λmax). The cyclopropyl group, while not directly part of the π-system, can electronically interact with the adjacent alkyne through its unique σ-orbitals, which have some "π-character." This interaction can further influence the electronic properties and the position of the absorption bands.

For comparison, the UV spectrum of the closely related compound 2-ethynylthiophene (B1312097) in hexane (B92381) shows a lowest energy band maximum at 256 nm (4.8 eV). binghamton.edu It is anticipated that this compound will have a similar absorption profile, possibly with a slight shift in λmax due to the electronic influence of the cyclopropyl group. The main absorption band would be attributed to the π→π* transition of the conjugated ethynyl-thiophene system. The presence of the sulfur atom in the thiophene ring also means that n→π* transitions are possible, involving the non-bonding electrons on the sulfur. However, these transitions are typically much weaker in intensity than π→π* transitions and may be obscured by the stronger absorptions. libretexts.org

The solvent used for UV-Vis analysis can also influence the spectrum. In polar solvents, a slight shift in the λmax of π→π* transitions is often observed. libretexts.org

Compound λmax (nm) Energy (eV) Transition Type Solvent
2-Ethynylthiophene binghamton.edu2564.8π→πHexane
This compoundExpected ~256Expected ~4.8π→πNon-polar

Note: Data for this compound is an educated estimation based on the closely related 2-ethynylthiophene.

Computational and Theoretical Chemistry Studies on 2 2 Cyclopropylethynyl Thiophene

Density Functional Theory (DFT) Calculations for Electronic and Geometrical Structures

DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for predicting the properties of molecules like 2-(2-Cyclopropylethynyl)thiophene.

Optimization of Molecular Geometries and Conformational Analysis

For a molecule such as this compound, DFT calculations would be instrumental in determining its most stable three-dimensional structure. This involves optimizing the bond lengths, bond angles, and dihedral angles to find the geometry with the lowest energy. A crucial aspect of this analysis would be the conformational landscape arising from the rotation around the single bond connecting the cyclopropylethynyl group to the thiophene (B33073) ring. It is plausible that different rotational conformers exist, and DFT calculations could predict their relative energies and the energy barriers for interconversion.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

ParameterPredicted Value (Å or °)
C(thiophene)-C(ethynyl) Bond LengthData not available
C≡C Bond LengthData not available
C(ethynyl)-C(cyclopropyl) Bond LengthData not available
Thiophene Ring Bond LengthsData not available
Thiophene Ring Bond AnglesData not available
Dihedral Angle (Thiophene-Ethynyl)Data not available

Note: This table is for illustrative purposes only. The values are hypothetical and would need to be determined by actual DFT calculations.

HOMO-LUMO Energy Gaps and Molecular Orbital Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental concepts in understanding a molecule's electronic properties and reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's chemical stability and its ability to participate in electronic transitions. A smaller gap generally suggests higher reactivity and easier excitation of electrons.

Molecular orbital analysis for this compound would reveal the distribution of electron density in these frontier orbitals. It is anticipated that the HOMO would be primarily localized on the electron-rich thiophene ring, while the LUMO might extend over the entire conjugated system, including the ethynyl (B1212043) bridge.

Table 2: Hypothetical Electronic Properties of this compound

PropertyPredicted Value (eV)
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO Energy GapData not available

Note: This table is for illustrative purposes only. The values are hypothetical and would need to be determined by actual DFT calculations.

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry can be a powerful tool for elucidating the mechanisms of chemical reactions, including the synthesis of novel compounds.

Computational Modeling of Synthetic Pathways

While the synthesis of this compound has likely been achieved, computational modeling could provide a deeper understanding of the reaction pathways involved. For instance, if the synthesis involves a Sonogashira coupling between an ethynylcyclopropane and a halogenated thiophene, DFT calculations could be used to model the key steps of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination.

Energetic Profiles of Chemical Transformations

By calculating the energies of reactants, intermediates, transition states, and products, a detailed energetic profile of the synthetic route can be constructed. This profile would reveal the activation energies for each step, allowing for the identification of the rate-determining step and providing insights into how reaction conditions could be optimized to improve yield and efficiency.

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra. For this compound, theoretical predictions of its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra would be of significant interest. Time-dependent DFT (TD-DFT) could also be used to predict its ultraviolet-visible (UV-Vis) absorption spectrum, providing information about its electronic transitions.

Calculated NMR Chemical Shifts and Vibrational Frequencies

The prediction of NMR chemical shifts through computational methods is a powerful technique for structural elucidation. These calculations, commonly performed using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can provide theoretical ¹H and ¹³C NMR spectra that aid in the assignment of experimental signals. Similarly, the calculation of vibrational frequencies using quantum chemical methods can predict the infrared (IR) and Raman spectra of a molecule. These theoretical spectra help in assigning the vibrational modes observed experimentally, providing a deeper understanding of the molecular structure and bonding.

For this compound, specific calculated data for NMR chemical shifts and vibrational frequencies are not readily found in published research. A comprehensive computational study would be required to generate these values. Such a study would typically report the calculated chemical shifts for each unique proton and carbon atom in the molecule, as well as the frequencies and assignments of the fundamental vibrational modes.

Table 1: Hypothetical Calculated NMR Chemical Shifts for this compound This table is a placeholder to illustrate how such data would be presented. Actual values would require specific quantum chemical calculations.

Interactive Data Table
Atom Calculated ¹H Chemical Shift (ppm) Calculated ¹³C Chemical Shift (ppm)
Thiophene H3 Value not available Value not available
Thiophene H4 Value not available Value not available
Thiophene H5 Value not available Value not available
Cyclopropyl (B3062369) CH Value not available Value not available
Cyclopropyl CH₂ Value not available Value not available
Thiophene C2 Value not available
Thiophene C3 Value not available
Thiophene C4 Value not available
Thiophene C5 Value not available
Ethynyl Cα Value not available
Ethynyl Cβ Value not available
Cyclopropyl C1 Value not available
Cyclopropyl C2/C3 Value not available

Table 2: Hypothetical Calculated Vibrational Frequencies for this compound This table is a placeholder to illustrate how such data would be presented. Actual values would require specific quantum chemical calculations.

Interactive Data Table
Vibrational Mode Calculated Frequency (cm⁻¹) Description
ν(C≡C) Value not available Alkyne C≡C stretch
ν(C-H) thiophene Value not available Thiophene C-H stretch
ν(C-H) cyclopropyl Value not available Cyclopropyl C-H stretch
Ring vibrations Value not available Thiophene ring stretching/breathing
δ(C-H) Value not available C-H bending modes

Theoretical UV-Vis Absorption Spectra

Theoretical calculations of UV-Vis absorption spectra, typically using Time-Dependent Density Functional Theory (TD-DFT), are instrumental in understanding the electronic transitions of a molecule. These calculations can predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For conjugated systems like this compound, these studies can elucidate the nature of the electronic transitions, such as π-π* transitions, which are characteristic of such molecules.

As with other computational data for this specific compound, detailed theoretical UV-Vis absorption spectra for this compound are not available in the existing literature. A dedicated computational investigation would be necessary to determine its electronic absorption properties.

Table 3: Hypothetical Theoretical UV-Vis Absorption Data for this compound This table is a placeholder to illustrate how such data would be presented. Actual values would require specific quantum chemical calculations.

Interactive Data Table
Electronic Transition Calculated λmax (nm) Oscillator Strength (f) Major Contribution
S₀ → S₁ Value not available Value not available e.g., HOMO → LUMO
S₀ → S₂ Value not available Value not available e.g., HOMO-1 → LUMO

Future Research Trajectories and Emerging Opportunities

Development of Novel and Sustainable Synthetic Routes

The advancement of organic synthesis is increasingly geared towards sustainability, focusing on atom economy, energy efficiency, and the use of renewable resources. youtube.com Traditional methods for synthesizing thiophene (B33073) derivatives, such as the Paal-Knorr and Gewald reactions, often suffer from harsh conditions and limited functional group tolerance. nih.gov Future research should therefore prioritize the development of greener synthetic pathways to 2-(2-cyclopropylethynyl)thiophene and its analogues.

A significant leap towards sustainability involves the adoption of C-H activation/alkynylation strategies. This approach circumvents the need for pre-functionalization of the thiophene ring (e.g., halogenation), which is a common step in traditional cross-coupling reactions like the Sonogashira coupling. nih.gov By directly coupling a C-H bond on the thiophene with a cyclopropylethynyl source, this method enhances atom economy and reduces waste. nih.gov Catalyst-controlled regiodivergent C-H alkynylation, using palladium or other transition metals, could offer precise control over the position of alkynylation, enabling selective synthesis of the desired 2-substituted isomer. nih.govresearchgate.net

Further greening of the synthesis can be achieved through:

Flow Chemistry: Continuous flow systems provide superior control over reaction parameters, leading to higher yields and selectivity. youtube.com This technology can be instrumental in optimizing the synthesis of this compound, ensuring safer and more efficient production.

Alternative Solvents: The use of unconventional, environmentally benign solvents like ionic liquids or supercritical carbon dioxide can replace hazardous volatile organic compounds. youtube.commdpi.com Ionic liquids, in particular, offer the potential for catalyst recycling, a key principle of green chemistry. mdpi.com

Biocatalysis: Exploring enzymatic routes for the synthesis of thiophene precursors could offer a highly selective and environmentally friendly alternative to traditional chemical methods.

Future synthetic strategies could also focus on metal-catalyzed or base-promoted heterocyclization of functionalized S-containing alkyne substrates. These methods are atom-economical and can construct the thiophene ring with the desired substitution pattern in a single, regiospecific step. mdpi.comnih.gov

A summary of potential sustainable synthetic approaches is presented in the table below.

Synthetic ApproachKey AdvantagesRelevant Research Area
C-H Activation/Alkynylation High atom economy, avoids pre-functionalization, regioselective control. nih.govOrganometallic Catalysis
Flow Chemistry Enhanced process control, improved safety and efficiency, scalability. youtube.comProcess Chemistry, Chemical Engineering
Use of Green Solvents Reduced environmental impact, potential for catalyst recycling (e.g., ionic liquids). youtube.commdpi.comGreen Chemistry
Biocatalysis High selectivity, mild reaction conditions, use of renewable resources.Biotechnology, Organic Synthesis
Heterocyclization of Alkyne Substrates High atom economy, regiospecific, one-step synthesis. mdpi.comnih.govOrganic Synthesis, Heterocyclic Chemistry

By focusing on these innovative and sustainable synthetic routes, the scientific community can ensure that the exploration of this compound and its derivatives is both scientifically rewarding and environmentally responsible.

Exploration of New Reactivity Modes and Transformations

The chemical structure of this compound, featuring an electron-rich aromatic ring, a reactive alkyne, and a strained cyclopropyl (B3062369) group, suggests a wealth of unexplored reactivity. While foundational reactions like electrophilic substitution on the thiophene ring are known, future research should delve into more complex and novel transformations. nih.govresearchgate.net

The alkyne moiety is a particularly attractive site for new reactions. Beyond the known hydroamination reactions, future work could explore:

Cycloaddition Reactions: The alkyne can participate in various cycloadditions, such as [3+2] and [2+2+2] cycloadditions, to construct complex polycyclic and heterocyclic systems. These reactions could be catalyzed by transition metals like copper, rhodium, or iridium, leading to novel molecular architectures.

Metal-Catalyzed Cross-Coupling: The terminal alkyne can be utilized in a variety of cross-coupling reactions, such as Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings, to synthesize extended π-conjugated systems. These materials are of great interest for applications in organic electronics.

Click Chemistry: The terminal alkyne is a prime candidate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This would allow for the straightforward conjugation of the thiophene unit to a wide array of molecules, including biomolecules and polymers.

The strained cyclopropyl group also offers unique opportunities for reactivity. Research could investigate ring-opening reactions of the cyclopropyl group under thermal, photochemical, or catalytic conditions. These transformations could lead to the formation of novel acyclic or ring-expanded products, further diversifying the chemical space accessible from this starting material.

Furthermore, the synergistic reactivity between the different functional groups could be exploited. For instance, intramolecular reactions involving the thiophene ring and the cyclopropylethynyl side chain could be triggered by a single catalytic event, leading to the rapid construction of complex molecular scaffolds in a tandem or cascade fashion.

Integration into Advanced Functional Materials Systems

The promising electronic properties of thiophene-based materials make this compound a compelling candidate for integration into advanced functional systems. The introduction of the cyclopropylethynyl group has been shown to enhance the efficiency of photovoltaic cells, suggesting a bright future in renewable energy. researchgate.net

Future research in this area should focus on a broader range of applications:

Organic Electronics: The extended π-conjugation that can be achieved through polymerization or coupling reactions of this compound makes it a candidate for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). youtube.com The unique electronic contribution of the cyclopropyl group could lead to materials with tailored charge transport properties.

Energy Storage: Thiophene-based polymers have shown potential as anode materials for lithium-ion batteries. nih.gov The specific structural features of this compound could be leveraged to design polymers with high specific capacity and cycling stability.

Sensors: The thiophene ring can be functionalized to create chemosensors that exhibit changes in their optical or electronic properties upon binding to specific analytes. The cyclopropylethynyl moiety could be modified with recognition units to create highly selective sensors.

Nonlinear Optics: The rigid, conjugated structure of molecules derived from this compound suggests potential for applications in nonlinear optics, where materials with large third-order optical nonlinearities are required.

The table below outlines potential applications and the key properties of this compound that make it suitable for these roles.

Application AreaKey PropertyPotential Advantage
Photovoltaics Enhanced efficiency. researchgate.netImproved solar energy conversion.
Organic Electronics (OFETs, OLEDs) Tunable electronic properties, potential for high charge mobility. youtube.comDevelopment of flexible and low-cost electronic devices.
Energy Storage Potential for high specific capacity and stability in polymer form. nih.govNext-generation batteries with improved performance.
Chemical Sensors Functionalizable scaffold for analyte recognition.High-sensitivity and high-selectivity sensing platforms.
Nonlinear Optics Rigid, conjugated structure.Materials for optical switching and data processing.

Systematic investigation into the structure-property relationships of materials derived from this compound will be crucial for realizing these applications.

Synergistic Experimental and Computational Research Directions

The advancement of our understanding and application of this compound will be greatly accelerated by a close collaboration between experimental and computational chemists. Computational methods, such as Density Functional Theory (DFT), can provide invaluable insights into the molecule's structure, reactivity, and electronic properties, thereby guiding experimental design. acs.org

Future synergistic research should focus on several key areas:

Reaction Mechanism and Catalyst Design: DFT calculations can be employed to elucidate the mechanisms of novel reactions involving this compound. acs.org This understanding can then be used to design more efficient and selective catalysts for desired transformations. For instance, computational screening of catalysts could accelerate the discovery of optimal conditions for the sustainable synthetic routes discussed in section 7.1.

Predicting Material Properties: Computational modeling can predict the electronic and optical properties of polymers and other materials derived from this compound. This in-silico screening can help prioritize synthetic targets for applications in organic electronics and other functional materials, saving significant experimental time and resources.

Structure-Activity Relationship (SAR) Studies: For potential biological applications, computational tools like molecular docking and quantitative structure-activity relationship (QSAR) modeling can be used to predict the interaction of this compound derivatives with biological targets. youtube.com This can guide the synthesis of analogues with enhanced potency and selectivity.

The iterative cycle of computational prediction followed by experimental validation is a powerful paradigm for modern chemical research. For example, DFT studies could predict the LUMO energies and transition states for the reaction of this compound with various reagents, and these predictions could then be tested in the laboratory. nih.gov This synergistic approach will undoubtedly lead to a more rapid and efficient exploration of the chemical space surrounding this versatile molecule.

Q & A

Basic: What are the key synthetic routes for 2-(2-Cyclopropylethynyl)thiophene, and what factors influence reaction yields?

Answer:
The synthesis of this compound can be approached via:

  • Sonogashira Coupling: Palladium-catalyzed cross-coupling between cyclopropylethyne and 2-bromothiophene. Reaction efficiency depends on catalyst loading (e.g., Pd(PPh₃)₄), copper iodide as a co-catalyst, and inert atmosphere .
  • Friedel-Crafts Alkynylation: Electrophilic substitution on thiophene using cyclopropylethynyl halides, with Lewis acids like AlCl₃. Solvent polarity (e.g., dichloromethane vs. toluene) and temperature (0–25°C) critically affect regioselectivity .

Key Factors Influencing Yields:

FactorImpact
Catalyst PurityPd catalysts degrade with moisture, reducing coupling efficiency
Solvent ChoicePolar aprotic solvents enhance electrophilic substitution rates
Reaction TimeProlonged heating (>24h) may lead to cyclopropane ring-opening side reactions

Basic: How can spectroscopic techniques (NMR, IR, mass spectrometry) confirm the structure of this compound?

Answer:

  • ¹H NMR: Expect signals for thiophene protons (δ 6.8–7.2 ppm) and cyclopropane CH₂ (δ 1.2–1.5 ppm). Ethynyl protons are typically absent due to coupling with sulfur, but ¹³C NMR shows a distinct alkyne carbon at ~75 ppm .
  • IR Spectroscopy: Alkyne C≡C stretch (~2100 cm⁻¹) and thiophene ring vibrations (3100 cm⁻¹, 1500 cm⁻¹) confirm functional groups .
  • Mass Spectrometry: Molecular ion peak at m/z 162 (C₉H₈S) with fragmentation patterns indicating cyclopropane loss .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.